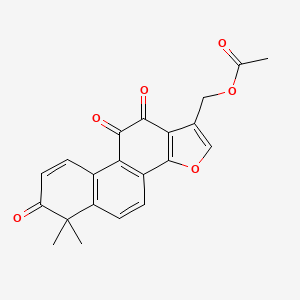
(m-Tolylsulfonyl)-L-methionine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(m-Tolylsulfonyl)-L-methionine is a synthetic organic compound with the molecular formula C12H17NO4S2 It is a derivative of methionine, an essential amino acid, and features a tolylsulfonyl group attached to the methionine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (m-Tolylsulfonyl)-L-methionine typically involves the reaction of L-methionine with m-toluenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
L-methionine+m-toluenesulfonyl chloride→this compound+HCl
The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and waste, making the process more sustainable and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions
(m-Tolylsulfonyl)-L-methionine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the tolylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding L-methionine.
Substitution: The tolylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the tolylsulfonyl group under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: L-methionine.
Substitution: Various substituted methionine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (m-Tolylsulfonyl)-L-methionine is used as a reagent in organic synthesis. It serves as a protecting group for amino acids and peptides, preventing unwanted side reactions during synthesis .
Biology
In biological research, this compound is used to study the effects of sulfonyl groups on amino acid behavior and protein interactions. It helps in understanding the role of sulfonylated amino acids in biological systems .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its antioxidant properties and its ability to modulate cellular pathways involved in oxidative stress and inflammation .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. It serves as an intermediate in the synthesis of various bioactive molecules.
Wirkmechanismus
The mechanism of action of (m-Tolylsulfonyl)-L-methionine involves its interaction with cellular proteins and enzymes. The tolylsulfonyl group can form covalent bonds with nucleophilic residues in proteins, altering their structure and function. This modification can affect various cellular pathways, including those involved in oxidative stress response and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(p-Tolylsulfonyl)-L-methionine: Similar structure but with the tolylsulfonyl group in the para position.
(o-Tolylsulfonyl)-L-methionine: Similar structure but with the tolylsulfonyl group in the ortho position.
(m-Tolylsulfonyl)glycine: A similar compound with glycine instead of methionine.
Uniqueness
(m-Tolylsulfonyl)-L-methionine is unique due to its specific substitution pattern, which influences its reactivity and interactions with biological molecules. The meta position of the tolylsulfonyl group provides distinct steric and electronic properties compared to the ortho and para isomers, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C12H17NO4S2 |
|---|---|
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
(2S)-2-[(3-methylphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C12H17NO4S2/c1-9-4-3-5-10(8-9)19(16,17)13-11(12(14)15)6-7-18-2/h3-5,8,11,13H,6-7H2,1-2H3,(H,14,15)/t11-/m0/s1 |
InChI-Schlüssel |
HONSGGYAQAWECA-NSHDSACASA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N[C@@H](CCSC)C(=O)O |
Kanonische SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC(CCSC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B12405550.png)
![3-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]spiro[6H-[1]benzoxepino[3,2-b]pyridine-5,1'-cyclopropane]-9-carboxylic acid](/img/structure/B12405561.png)





![1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12405593.png)





